![molecular formula C6H6BrClN2 B2497339 3-Bromo-5-chlorobenzene-1,2-diamine CAS No. 500862-39-5](/img/structure/B2497339.png)
3-Bromo-5-chlorobenzene-1,2-diamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-5-chlorobenzene-1,2-diamine involves halogenation and amination reactions. For example, the synthesis of 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol was achieved through the reaction of 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine in methanol, showcasing a method that could potentially be adapted for synthesizing 3-Bromo-5-chlorobenzene-1,2-diamine (Xinli Zhang, 2009).
Molecular Structure Analysis
The molecular structure of related compounds, such as para-bromochlorobenzene, has been extensively studied. For instance, the structure of para-bromochlorobenzene was investigated, revealing insights into the spatial arrangement of halogen atoms on the benzene ring, which may provide a foundation for understanding the structure of 3-Bromo-5-chlorobenzene-1,2-diamine (A. Klug, 1947).
Chemical Reactions and Properties
The chemical reactions and properties of 3-Bromo-5-chlorobenzene-1,2-diamine would be influenced by both the bromo and chloro substituents, as well as the amine groups. Compounds like 1-bromo-2,3-dichlorobenzene have been studied for their electronic and structural aspects, revealing insights into reactivity and stability that could be relevant for 3-Bromo-5-chlorobenzene-1,2-diamine (M. Arivazhagan et al., 2013).
Physical Properties Analysis
The physical properties of halogenated aromatic diamines are significantly impacted by the nature and position of the substituents on the benzene ring. Studies on similar compounds can provide insights into the solubility, melting point, and boiling point of 3-Bromo-5-chlorobenzene-1,2-diamine. For instance, the temperature dependence of dissociative electron attachment to 1-bromo-2-chlorobenzene and 1-bromo-3-chlorobenzene offers valuable information about the thermal stability and electron affinity of related compounds (M. Mahmoodi-Darian et al., 2010).
Chemical Properties Analysis
The chemical properties of 3-Bromo-5-chlorobenzene-1,2-diamine, including reactivity with nucleophiles and electrophiles, can be inferred from studies on similar bromo- and chloro-substituted benzene derivatives. For example, the free radical reactions of halogenated bridged polycyclic compounds provide insight into the radical stability and reactivity of halogenated benzene compounds, which would be relevant for understanding the chemical behavior of 3-Bromo-5-chlorobenzene-1,2-diamine (David R. Adams & David I. Davies, 1980).
Scientific Research Applications
1. Molecular Structure and Electron Attachment
Research by Mahmoodi-Darian et al. (2010) explored the dissociative electron attachment (DEA) to halobenzene derivatives, including 1-bromo-3-chlorobenzene. This study is significant for understanding the molecular structure and electronic properties of halogenated compounds like 3-Bromo-5-chlorobenzene-1,2-diamine. It provides insights into the behavior of such molecules under electron attachment conditions, which is relevant for applications in molecular electronics and material sciences (Mahmoodi-Darian et al., 2010).
2. Chemical Synthesis and Crystallography
The synthesis and structure of complex halogenated compounds have been a subject of research for decades. For instance, Templeton et al. (1977) investigated the synthesis and structure of bis(tetrapropylammonium) tri-μ-bromo-hexabromoditungstate(2-), a compound involving halogen elements similar to those in 3-Bromo-5-chlorobenzene-1,2-diamine. Such studies are crucial for developing new synthetic methods and understanding the crystalline structure of halogenated compounds, which can have various applications in chemistry and material science (Templeton et al., 1977).
3. Chemical Reactions and Interactions
The reactivity and interaction of halogenated compounds like 3-Bromo-5-chlorobenzene-1,2-diamine with other chemicals are vital for many scientific applications. For example, Thoelmann and Gruetzmacher (1991) examined the reactions of dihalobenzene radical cations with ammonia in the gas phase, revealing important aspects of nucleophilic aromatic substitution. Understanding such reactions is essential for developing new chemical processes and materials (Thoelmann & Gruetzmacher, 1991).
Safety and Hazards
Mechanism of Action
, like “3-Bromo-5-chlorobenzene-1,2-diamine”, often interact with biological systems through electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further, leading to a variety of possible outcomes depending on the specific compound and the biological environment .
The pharmacokinetics of such compounds would depend on many factors, including their chemical structure, the route of administration, and the individual’s metabolism. Generally, ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for determining a compound’s bioavailability .
The result of action and the biochemical pathways affected would depend on the specific targets of the compound in the body. These could range from enzymes to receptors to DNA, and the effects could be at the molecular, cellular, or whole-body level .
The action environment can greatly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can all impact how a compound behaves in a biological system .
properties
IUPAC Name |
3-bromo-5-chlorobenzene-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,9-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFHJBJOPRLHCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chlorobenzene-1,2-diamine | |
CAS RN |
500862-39-5 | |
Record name | 3-bromo-5-chlorobenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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